4-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid
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Overview
Description
4-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid is an organic compound with the molecular formula C₁₅H₁₄O₅S and a molecular weight of 306.33 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a 2,5-dimethylbenzenesulfonyl group. It is primarily used in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid typically involves the sulfonylation of 4-hydroxybenzoic acid with 2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-hydroxybenzoic acid and 2,5-dimethylbenzenesulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide derivative.
Hydrolysis: The major products are 4-hydroxybenzoic acid and 2,5-dimethylbenzenesulfonic acid.
Scientific Research Applications
4-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic Acid: Lacks the sulfonyl group, making it less reactive in certain substitution reactions.
2,5-Dimethylbenzenesulfonic Acid: Lacks the benzoic acid moiety, limiting its applications in organic synthesis.
Uniqueness
4-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid is unique due to the presence of both the benzoic acid and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in biochemical research .
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)sulfonyloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5S/c1-10-3-4-11(2)14(9-10)21(18,19)20-13-7-5-12(6-8-13)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOOCGCZOMEKHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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